REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:6][CH2:5][CH:4]([CH2:7][C:8](OC)=[O:9])[CH2:3]1.[BH4-].[Li+]>O1CCCC1.[Cl-].[Na+]>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][NH:6][C:2](=[O:1])[CH2:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
O=C1CC(CN1)CC(=O)OC
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCC1CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |